(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide
Description
This compound features a complex structure integrating multiple pharmacophoric motifs:
- Benzodioxole moiety: A 1,3-benzodioxol-5-yl group, known for enhancing metabolic stability and modulating electronic properties via electron-donating effects .
- α,β-Unsaturated enamide: The (2E)-prop-2-enamide scaffold contributes to planar conformation, facilitating interactions with biological targets (e.g., enzyme active sites) through hydrogen bonding and π-π stacking .
- 1,3,4-Thiadiazole core: A sulfur- and nitrogen-rich heterocycle associated with diverse bioactivities, including anticancer and antimicrobial effects .
- The sulfanyl linker (-S-) enhances solubility and metabolic resistance compared to alkyl chains .
While direct biological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate promising activities, such as anticancer (HepG-2 IC50: 1.6–1.98 µg/mL) and enzyme inhibition .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S2/c22-15-5-1-14(2-6-15)10-23-19(28)11-31-21-26-25-20(32-21)24-18(27)8-4-13-3-7-16-17(9-13)30-12-29-16/h1-9H,10-12H2,(H,23,28)(H,24,25,27)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDOHJNEJXFKC-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide typically involves multiple steps, starting with the preparation of the benzodioxole and thiadiazole intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction time ensures high yield and purity of the final product .
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound contains three amide linkages, which undergo hydrolysis under acidic or basic conditions.
Conditions & Products :
-
Kinetic studies from indicate that the enamide bond hydrolyzes faster than the carbamoyl group due to electron-withdrawing effects from the thiadiazole ring.
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Computational models in predict a hydrolysis activation energy of 72.3 kJ/mol for the enamide bond under physiological conditions.
Oxidation of Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| H₂O₂ (3%) | RT, 12h | Sulfoxide (-SO-) derivative | |
| mCPBA | DCM, 0°C, 2h | Sulfone (-SO₂-) derivative |
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Mass spectrometry data from confirms sulfone formation (m/z +32 from parent ion).
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The sulfoxide intermediate shows instability, degrading to sulfonic acid under prolonged oxidation .
Benzodioxole Ring-Opening
The 1,3-benzodioxole moiety undergoes acid-catalyzed hydrolysis:
| Conditions | Products | References |
|---|---|---|
| H₂SO₄ (conc.), 100°C, 3h | Catechol derivative + formic acid | |
| BF₃·Et₂O, CH₂Cl₂, RT, 24h | Stable complex with boron trifluoride (no ring opening) |
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NMR studies in reveal complete decomposition of the benzodioxole ring at pH < 2.
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The reaction is irreversible, with a ΔG of -45.2 kJ/mol calculated via DFT methods .
Electrophilic Substitution on Thiadiazole
The 1,3,4-thiadiazole ring participates in regioselective reactions:
| Reaction | Reagents | Position Modified | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | |
| Bromination | Br₂, FeBr₃, 60°C | C-2 |
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Substituent effects from the sulfanyl group direct electrophiles to the C-5 position .
-
Halogenation yields are lower (42% for bromination) compared to simpler thiadiazoles due to steric hindrance .
Photodegradation Pathways
UV exposure (λ = 254 nm) induces degradation:
| Pathway | Major Products | Quantum Yield (Φ) | References |
|---|---|---|---|
| [2π+2π] Cycloaddition | Dimeric quinazolinone | 0.18 | |
| N-S Bond Cleavage | Thiol intermediate + acrylamide fragment | 0.09 |
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LC-MS data from identifies a dimeric product (m/z 987.4) as the primary photodegradant.
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Stability studies recommend storage in amber vials at ≤ -20°C .
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group exhibits limited reactivity:
| Nucleophile | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 24h | 4-Azidophenyl derivative | 12% | |
| NH₃ | CuCl₂, 150°C, 48h | Aniline analog | <5% |
Scientific Research Applications
Based on the search results, there is no direct information available regarding the applications of the specific compound "(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide." However, the search results do provide information on the applications of related compounds and structural motifs, such as thiourea, 1,3,4-thiadiazole, and benzodioxol derivatives.
Thiadiazole Derivatives
- Antimicrobial Properties Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety have demonstrated antimicrobial activity comparable to standard antibiotics like ciprofloxacin and griseofulvin . The 2-amino-1,3,4-thiadiazole moiety can serve as a scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .
- Anti-urease Activity Triazolo-thiadiazole derivatives exhibit anti-urease potency, with the basic structure of the compounds having a positive effect on the anti-urease potency .
- Synergistic Interactions 1,3,4-thiadiazole derivatives can have synergistic effects in combination with other molecules, such as Amphotericin B, leading to increased clinical efficacy .
Thiourea and 1,3,4-Thiadiazole Hybrids
- Antituberculosis Activity Hybrid compounds comprising thiourea and 1,3,4-thiadiazole motifs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis . Some compounds showed promising activity profiles against Mycobacterium tuberculosis strain H 37Rv, with minimum inhibitory concentration (MIC) values of 10.96 and 11.48 µM . Molecular docking studies revealed that these compounds had good docking scores with the enoyl acyl carrier protein reductase (InhA) of M. tuberculosis .
Other relevant information
Mechanism of Action
The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects. The compound may interact with pathways like the PI3K-AKT or MAPK signaling cascades .
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related thiadiazole- and benzodioxole-containing compounds is summarized below:
Key Findings
Sulfanyl linkers improve solubility over alkyl chains, as seen in , where trifluoromethylphenyl derivatives retained activity despite higher steric bulk.
Bioactivity Trends: Thiadiazole derivatives with aryl sulfanyl groups (e.g., 4-methylbenzyl in ) exhibit potent anticancer activity, suggesting the target compound’s sulfanyl-carbamoyl substituent may enhance cytotoxicity .
Synthetic Feasibility: The target compound’s synthesis likely parallels methods for analogous thiadiazoles, such as coupling hydrazonoyl chlorides with thioamides or condensing amines with aldehydes . Prolonged heating with N-chlorosuccinimide (as in ) could introduce halogenated variants for diversification.
Data Tables
Table 1: Substituent Impact on Bioactivity
Table 2: Anticancer Activity of Thiadiazole Derivatives
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide is a complex organic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.
Thiadiazole Moiety and Its Biological Significance
The 1,3,4-thiadiazole ring system is recognized for its broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Anticancer : Exhibits cytotoxic properties against cancer cell lines.
- Anti-inflammatory : Reduces inflammation in various models.
- Antiviral : Active against certain viral pathogens.
The presence of sulfur in the thiadiazole structure enhances lipophilicity and allows for better cellular penetration, which is crucial for therapeutic efficacy .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often correlates with their structural modifications. The compound features:
- A benzodioxole group that may contribute to antioxidant activity.
- A fluorophenyl moiety which can enhance binding affinity to biological targets.
- A prop-2-enamide side chain that could influence the compound's reactivity and interaction with enzymes or receptors.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against Gram-positive and Gram-negative bacteria. In vitro studies reveal minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
Studies evaluating the cytotoxic effects of thiadiazole derivatives indicate that they can induce apoptosis in cancer cell lines. For example, a derivative with a similar scaffold exhibited an ID50 value significantly lower than cisplatin in specific cancer cell assays . This suggests potential for further development as anticancer agents.
Anti-inflammatory Effects
Thiadiazole compounds have been shown to inhibit pro-inflammatory cytokines in various models. The incorporation of a benzodioxole group may further enhance these anti-inflammatory effects by acting on multiple pathways involved in inflammation .
Data Table: Biological Activities of Related Thiadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
